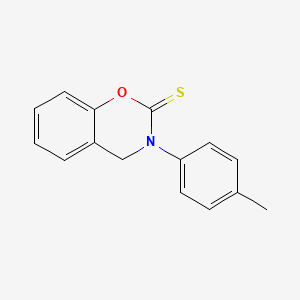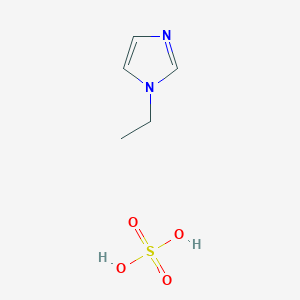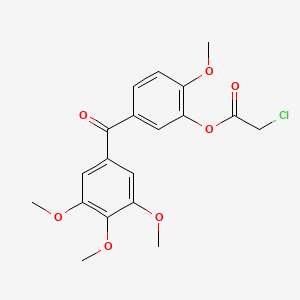
N-(Octan-2-yl)-2-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Octan-2-yl)-2-(propan-2-yl)aniline” is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features an octan-2-yl group and a propan-2-yl group attached to the nitrogen and the benzene ring, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Octan-2-yl)-2-(propan-2-yl)aniline” typically involves the alkylation of aniline. One possible route is:
Starting Material: Aniline
Alkylation: Reacting aniline with 2-bromooctane under basic conditions to form N-(octan-2-yl)aniline.
Further Alkylation: Reacting N-(octan-2-yl)aniline with 2-bromopropane to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production methods may involve similar alkylation reactions but on a larger scale, using continuous flow reactors and optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the alkyl side chains.
Reduction: Reduction reactions may target the aromatic ring or the nitrogen atom.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids from the alkyl side chains.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
“N-(Octan-2-yl)-2-(propan-2-yl)aniline” may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying the effects of alkylated anilines on biological systems.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of “N-(Octan-2-yl)-2-(propan-2-yl)aniline” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alkylated anilines: Compounds like N-methyl aniline, N-ethyl aniline.
Substituted anilines: Compounds like 2,6-diisopropylaniline.
Uniqueness
“N-(Octan-2-yl)-2-(propan-2-yl)aniline” is unique due to the specific combination of alkyl groups attached to the nitrogen and the benzene ring, which may confer distinct chemical and physical properties compared to other anilines.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
646026-91-7 |
|---|---|
Molekularformel |
C17H29N |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
N-octan-2-yl-2-propan-2-ylaniline |
InChI |
InChI=1S/C17H29N/c1-5-6-7-8-11-15(4)18-17-13-10-9-12-16(17)14(2)3/h9-10,12-15,18H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
SUPACRUFUPTCIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)NC1=CC=CC=C1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)

![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)




![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)

![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)
